![molecular formula C16H21ClN6O B2404274 {5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(propan-2-yl)piperazin-1-yl]methanone CAS No. 1291835-26-1](/img/structure/B2404274.png)
{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(propan-2-yl)piperazin-1-yl]methanone
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Overview
Description
This compound is a type of non-carboxylate morpholino (phenylpiperazin-1-yl)methanone . It is prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .
Synthesis Analysis
The synthesis of this compound involves palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone . This process results in the formation of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones .Chemical Reactions Analysis
The compound is a potent and very isoform-selective inhibitor of AKR1C3 . It has been shown to have an IC50 value of approximately 100nM .Scientific Research Applications
- Some derivatives of this compound have demonstrated antiviral activity. For instance, Compound 4-((3-(ethoxycarbonyl)-1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-indol-2-yl)methyl)benzenesulfinate showed activity against hepatitis C virus (HCV) .
- Related indole derivatives have been screened for anti-HIV activity. For example, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were tested against HIV-1 and HIV-2 strains .
Antiviral Activity
Anti-HIV Properties
Nonlinear Optical (NLO) Materials
Mechanism of Action
The compound acts as a potent and very isoform-selective inhibitor of AKR1C3 . The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site, which showed H-bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme, with the piperazine bridging unit providing the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .
Future Directions
properties
IUPAC Name |
[5-(4-chloroanilino)-2H-triazol-4-yl]-(4-propan-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN6O/c1-11(2)22-7-9-23(10-8-22)16(24)14-15(20-21-19-14)18-13-5-3-12(17)4-6-13/h3-6,11H,7-10H2,1-2H3,(H2,18,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVWJIUDJZUGDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(propan-2-yl)piperazin-1-yl]methanone |
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